molecular formula C12H16N2O B13883714 1-(Phenylamino)cyclopentanecarboxamide CAS No. 6636-93-7

1-(Phenylamino)cyclopentanecarboxamide

Cat. No.: B13883714
CAS No.: 6636-93-7
M. Wt: 204.27 g/mol
InChI Key: AEXAJWVYBKZHIQ-UHFFFAOYSA-N
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Description

1-(Phenylamino)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It is characterized by a cyclopentane ring substituted with a phenylamino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylamino)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylamino)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Phenylamino)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenylamino)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylamino)cyclopentanecarboxamide is unique due to the presence of both a phenylamino group and a carboxamide group on the cyclopentane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

CAS No.

6636-93-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-anilinocyclopentane-1-carboxamide

InChI

InChI=1S/C12H16N2O/c13-11(15)12(8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H2,13,15)

InChI Key

AEXAJWVYBKZHIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)NC2=CC=CC=C2

Origin of Product

United States

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